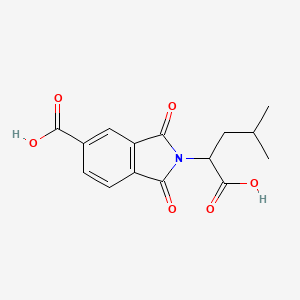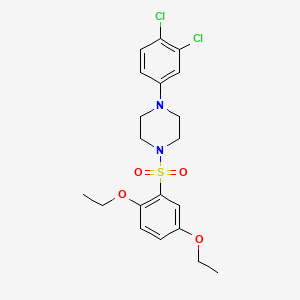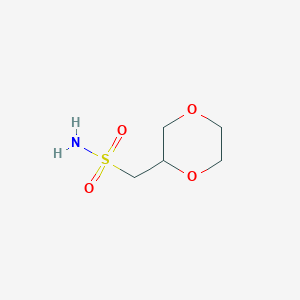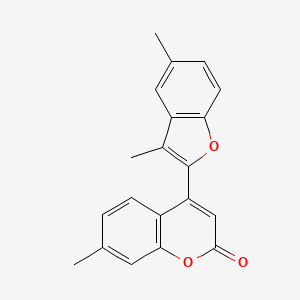![molecular formula C13H20BrClN2O B2733129 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride CAS No. 1423025-84-6](/img/structure/B2733129.png)
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride” is a chemical compound with the CAS Number: 1423025-84-6 . It has a molecular weight of 335.67 and a molecular formula of C13H20BrClN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN2O.ClH/c1-4-11(15)12(17)16-13(2,3)9-5-7-10(14)8-6-9;/h5-8,11H,4,15H2,1-3H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.67 . Other physical and chemical properties such as boiling point and storage temperature are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research on substituted phenyl azetidines, which share structural similarities with the chemical , indicates potential antimicrobial applications. Doraswamy and Ramana (2013) synthesized compounds through a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide, leading to derivatives screened for antimicrobial activity. The characterization of these compounds through elemental analysis, IR, 1H NMR, and Mass spectral analysis suggests their relevance in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds with similar functional groups offer insights into the methodologies that could be applied to 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride. For instance, the study on the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide discusses the preparation and characterization of related compounds, highlighting the potential of such chemicals in various synthetic applications (Zhou Yawen, 2004).
Biological and Pharmacological Research
Compounds with similar structures have been explored for their biological and pharmacological effects. For instance, the preparation and root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides were investigated, demonstrating the potential use of such compounds in agricultural chemistry and pharmacology (Kitagawa & Asada, 2005).
Crystallography and Molecular Docking
The study of bupropion hydrobromide propanol hemisolvate, although not directly related, involves detailed crystallographic analysis, which is essential in the understanding of compound structures and their potential interactions with biological targets. Such studies can provide a framework for analyzing 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride in various biological contexts (Min Liu et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.ClH/c1-4-11(15)12(17)16-13(2,3)9-5-7-10(14)8-6-9;/h5-8,11H,4,15H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOMDQOKJGEBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2733049.png)
![6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2733050.png)



![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2733055.png)


![5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2733066.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B2733069.png)